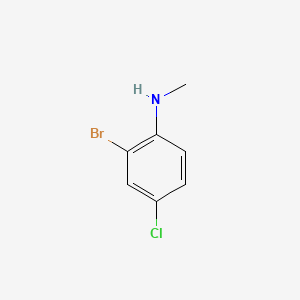

2-bromo-4-chloro-N-methylaniline

Description

Significance of Halogenated Aniline (B41778) Derivatives in Synthetic Methodologies

Halogenated anilines are a class of compounds that feature an aniline core substituted with one or more halogen atoms. These derivatives are of paramount importance in synthetic organic chemistry for several key reasons. The presence of halogen atoms provides reactive handles for a multitude of chemical transformations, most notably in cross-coupling reactions. nih.gov Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, utilize the carbon-halogen bond to form new carbon-carbon and carbon-nitrogen bonds, enabling the construction of complex molecular frameworks. nih.gov

The nature and position of the halogen substituents on the aniline ring also significantly influence the electronic properties and reactivity of the molecule. This allows for fine-tuning of the substrate's reactivity in electrophilic aromatic substitution reactions, where the amino group is a strong activating and ortho-, para-directing group. byjus.com The ability to selectively functionalize specific positions on the aromatic ring is a powerful tool for synthetic chemists. bath.ac.uk

Strategic Importance of 2-bromo-4-chloro-N-methylaniline as a Versatile Synthetic Building Block

This compound, with its distinct arrangement of substituents, embodies the strategic advantages of halogenated anilines. The presence of two different halogens, bromine and chlorine, on the aromatic ring offers the potential for regioselective functionalization. The differential reactivity of the C-Br and C-Cl bonds under various catalytic conditions allows for sequential and controlled introduction of different functionalities. nih.gov This makes it a highly valuable intermediate in the synthesis of complex molecules where precise control over substituent placement is critical.

The N-methyl group further modifies the compound's properties, influencing its solubility and basicity compared to its primary amine counterpart. ncert.nic.in This can be advantageous in certain reaction conditions and can also play a role in the biological activity of the final products. The hydrochloride salt of this compound is often used to enhance its stability and solubility for research applications.

Historical Context of Multisubstituted Anilines in Chemical Synthesis

The journey of aniline and its derivatives began in the 19th century with the discovery of aniline itself through the distillation of indigo (B80030) and later from coal tar. trc-leiden.nl This discovery laid the foundation for the synthetic dye industry, with William Perkin's accidental synthesis of mauveine in 1856 being a landmark event. trc-leiden.nlfitnyc.edu The initial focus was on producing a wide array of vibrant colors, which revolutionized the textile industry. fitnyc.eduosu.edu

The development of synthetic methodologies for introducing multiple substituents onto the aniline ring evolved from these early explorations. The need for dyes with specific shades and properties drove chemists to investigate methods for controlling the position and nature of substituents. Early methods often relied on electrophilic aromatic substitution reactions, where the directing effects of the amino group and other substituents were empirically exploited. byjus.com Over time, a more sophisticated understanding of reaction mechanisms and the development of new reagents and catalysts have enabled the highly controlled and regioselective synthesis of multisubstituted anilines, including complex di- and tri-halogenated derivatives. bath.ac.ukresearchgate.net This historical progression from simple dye synthesis to the strategic construction of complex, functionalized anilines underscores the enduring importance of this class of compounds in chemical synthesis.

Chemical Compound Information

| Compound Name |

| This compound |

| This compound hydrochloride |

| Aniline |

| Mauveine |

| 4-bromo-2-chloroaniline |

| 2-bromo-4-methylaniline |

| N-methylaniline |

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 54625-55-7 | chemsrc.comnih.gov |

| Molecular Formula | C₇H₇BrClN | chemsrc.comnih.gov |

| Molecular Weight | 220.49 g/mol | chemsrc.comnih.gov |

| IUPAC Name | This compound | nih.gov |

| SMILES | CNC1=C(C=C(C=C1)Cl)Br | nih.gov |

| InChI | InChI=1S/C7H7BrClN/c1-10-7-3-2-5(9)4-6(7)8/h2-4,10H,1H3 | nih.gov |

| InChIKey | GIGLYMLSXIZDDH-UHFFFAOYSA-N | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-chloro-N-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClN/c1-10-7-3-2-5(9)4-6(7)8/h2-4,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIGLYMLSXIZDDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClN | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.49 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 4 Chloro N Methylaniline and Its Precursors

Direct Halogenation Approaches to Substituted Anilines

Direct halogenation of an aromatic ring is a fundamental process in organic synthesis, typically proceeding via an electrophilic aromatic substitution mechanism. wikipedia.orgmasterorganicchemistry.com For substituted anilines like N-methylaniline derivatives, the directing effects of the existing substituents on the aromatic ring are crucial for determining the position of the incoming halogen.

Regioselective Bromination of Chloro-N-methylanilines

The synthesis of 2-bromo-4-chloro-N-methylaniline can be achieved through the direct bromination of 4-chloro-N-methylaniline. nih.gov In this precursor, the N-methylamino group is a potent activating group and directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied by a chlorine atom, the bromination is regioselectively directed to the 2-position (ortho to the amino group).

Common brominating agents such as molecular bromine (Br₂) or N-bromosuccinimide (NBS) are employed for this transformation, often in a suitable solvent like acetic acid or chloroform (B151607). echemi.comchemicalbook.com The reaction conditions, including temperature and the potential use of a catalyst, are critical for achieving high yields and selectivity. echemi.com For instance, the use of N-bromosuccinimide in chloroform at room temperature provides a method for brominating p-toluidine, a related aniline (B41778) derivative. chemicalbook.com

Another approach involves the use of copper(II) bromide (CuBr₂) as both a bromine source and an oxidant, which can facilitate the para-bromination of anilines under specific conditions. google.com While this method typically favors para-substitution, the electronic and steric environment of a pre-substituted aniline like 4-chloro-N-methylaniline would still strongly favor bromination at the available ortho position.

| Starting Material | Reagent(s) | Conditions | Product | Reference(s) |

| 4-Chloro-N-methylaniline | N-Bromosuccinimide (NBS) | Chloroform, Room Temp | This compound | chemicalbook.com |

| 4-Methylaniline | N-Bromosuccinimide (NBS) | Chloroform, 20°C, 0.5h | 2-Bromo-4-methylaniline (82%) | echemi.comchemicalbook.com |

| 2-Methylaniline | Copper(II) Bromide (CuBr₂) | Ionic Liquid, 40°C, 1h | 4-Bromo-2-methylaniline (B145978) (95%) | researchgate.net |

Regioselective Chlorination of Bromo-N-methylanilines

An alternative direct halogenation route starts with 2-bromo-N-methylaniline. sigmaaldrich.com In this case, the goal is to introduce a chlorine atom at the 4-position. The N-methylamino group directs ortho- and para-, while the bromine atom is a deactivating but also ortho-, para-directing group. The powerful activating effect of the amino group dominates, directing the incoming electrophile to the position para to it, which is the 4-position.

Reagents for this chlorination can include chlorine gas (Cl₂), sulfuryl chloride (SO₂Cl₂), or N-chlorosuccinimide (NCS). tcichemicals.com The use of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) is often necessary to activate the chlorinating agent and facilitate the electrophilic substitution. Milder conditions have also been developed, such as using copper(II) chloride (CuCl₂) in an ionic liquid solvent, which can achieve high yields for the para-chlorination of anilines without the need for more hazardous reagents. researchgate.netbeilstein-journals.org

Halogenation via N-Oxide Intermediates

A more specialized strategy for halogenating anilines involves the temporary oxidation of the nitrogen atom to form an N-oxide intermediate. nih.gov This method alters the electronic properties of the aniline derivative, enabling controlled and regioselective halogenation. Treating an N,N-dialkylaniline with an oxidant produces the corresponding N-oxide. nih.gov

Subsequent reaction of the N,N-dialkylaniline N-oxide with thionyl chloride (SOCl₂) or thionyl bromide (SOBr₂) at low temperatures can lead to selective ortho-chlorination or para-bromination, respectively. nih.gov This transformation is valuable as it provides access to specific halogenated isomers that might be difficult to obtain through direct electrophilic substitution on the parent aniline. While the precise mechanism can be complex, it leverages the weak N–O bond in the N-oxide intermediate to facilitate the halogenation process without requiring harsh Lewis acids. nih.gov

Mechanistic Aspects of Electrophilic Aromatic Halogenation on N-Methylanilines

The direct halogenation of N-methylanilines follows the general mechanism of electrophilic aromatic substitution (EAS). masterorganicchemistry.com This process occurs in two primary steps. lumenlearning.com

Attack by the Aromatic Ring : The reaction is initiated by the attack of the electron-rich π system of the aniline ring on a potent electrophile (e.g., a bromonium ion, Br⁺, or a polarized chlorine molecule). masterorganicchemistry.comyoutube.com This step is typically the rate-determining step because it disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. lumenlearning.com

Restoration of Aromaticity : In the second, faster step, a base in the reaction mixture removes a proton from the carbon atom that formed the bond with the electrophile. This regenerates the aromatic π system, yielding the final halogenated product. masterorganicchemistry.com

Precursor Functionalization Strategies

An alternative to direct halogenation on an N-methylated aniline is to first establish the desired dihalogenated pattern on a simpler aniline precursor and then introduce the N-methyl group in a subsequent step.

Synthesis via Bromo-chloro-anilines and Subsequent N-Methylation

This synthetic route begins with the preparation of 2-bromo-4-chloroaniline (B1265534). sigmaaldrich.comnih.gov This precursor can be synthesized from 4-chloroaniline (B138754) through electrophilic bromination, where the amino group directs the bromine to the ortho position. sigmaaldrich.comchemicalbook.com

Once 2-bromo-4-chloroaniline is obtained, the final step is the introduction of a methyl group onto the nitrogen atom (N-methylation). This can be achieved through several standard methods for amine alkylation. ncert.nic.in A common approach is nucleophilic substitution, where the aniline derivative reacts with a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄). The reaction is typically carried out in the presence of a base to neutralize the acid byproduct (e.g., HI) and drive the reaction to completion. This process converts the primary amine (-NH₂) into a secondary amine (-NHCH₃), completing the synthesis of this compound. ncert.nic.in

Bromination of N-Acetyl-4-chloro-N-methylaniline Followed by Hydrolysis

A common strategy to synthesize this compound involves the protection of the amino group of a precursor, followed by bromination and subsequent deprotection. The acetylation of the amine group in 4-chloro-N-methylaniline forms N-acetyl-4-chloro-N-methylaniline. This acetylation step is crucial as it moderates the activating effect of the amino group, preventing multiple brominations and directing the incoming electrophile. cram.comresearchgate.net

The bromination of N-acetyl-4-chloro-N-methylaniline is an electrophilic aromatic substitution reaction. The acetyl group, being less activating than the amino group, allows for more controlled bromination. researchgate.net The reaction is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride or acetic acid. google.com The directing effect of the substituents on the aromatic ring generally leads to the introduction of the bromine atom at the position ortho to the N-acetyl-methylamino group and meta to the chlorine atom.

Following bromination, the acetyl group is removed through hydrolysis. This is typically achieved by heating the N-acetylated compound with an acid, such as hydrochloric acid, or a base. researchgate.netgoogle.com The hydrolysis step regenerates the secondary amine, yielding the final product, this compound.

Selective N-Alkylation and N-Methylation Techniques

The introduction of a methyl group onto the nitrogen atom of an aniline derivative is a key step in the synthesis of N-methylated anilines. Selective N-alkylation, particularly N-methylation, can be challenging due to the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. psu.edu

Various methods have been developed to achieve selective N-methylation. One approach involves the use of alkylating agents like methyl iodide or dimethyl sulfate. psu.edu The reaction conditions, such as temperature and the choice of solvent, are critical in controlling the extent of methylation. For instance, conducting the reaction at lower temperatures can improve selectivity for the mono-methylated product. psu.edu

Another technique for selective N-methylation is reductive amination. This involves the reaction of the primary amine with an aldehyde, such as formaldehyde, to form an intermediate imine or enamine, which is then reduced in situ to the secondary amine.

More advanced and greener methods for N-methylation have also been explored. These include the use of alcohols as alkylating agents in the presence of catalysts. Iridium and ruthenium complexes have been shown to catalyze the N-alkylation of anilines with alcohols, offering a more environmentally friendly alternative to traditional alkylating agents. nih.gov For instance, N-methylation of various substituted anilines, including those with halo-substituents, has been achieved in good yields using methanol (B129727) in the presence of an iridium catalyst. nih.gov

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound while minimizing by-product formation and environmental impact. Key parameters that are often fine-tuned include the catalytic system, solvent, temperature, and reaction time.

Catalytic Systems for Enhanced Regioselectivity and Efficiency

The choice of catalyst can significantly influence the regioselectivity and efficiency of bromination and N-alkylation reactions. In the context of brominating anilines, copper-based catalytic systems have been developed to achieve high regioselectivity under mild conditions. sci-hub.sethieme-connect.comresearchgate.net For example, a system employing a catalytic amount of copper(II) sulfate (CuSO₄·5H₂O) with sodium bromide (NaBr) and sodium persulfate (Na₂S₂O₈) as an oxidant enables the regioselective bromination of free anilines. sci-hub.sethieme-connect.comresearchgate.net This method is advantageous as it uses readily available and inexpensive reagents and operates under environmentally benign conditions. sci-hub.se

Palladium catalysts have also been employed to direct the bromination to specific positions on the aniline ring that are not favored under classical electrophilic substitution conditions. nih.gov For instance, Pd(II)-catalyzed meta-C–H bromination of aniline derivatives has been achieved using N-bromophthalimide (NBP) as the bromine source, overcoming the typical ortho- and para-selectivity. nih.gov

For N-alkylation and N-methylation, iridium and ruthenium-based catalysts have demonstrated high efficiency. nih.gov Nitrile-substituted N-heterocyclic carbene (NHC)–Ir(III) and NHC–Ru(II) complexes have been successfully used for the N-alkylation of anilines with alcohols, providing a green and efficient route to N-alkylated products. nih.gov

Solvent Effects and Reaction Parameter Control in Synthesis

The solvent plays a crucial role in the synthesis of halogenated anilines, affecting reaction rates, yields, and even the regioselectivity of the reaction. lookchem.comnih.gov The polarity of the solvent can influence the stability of intermediates and transition states. For instance, in the bromination of anilines, the solvent can impact the reactivity of the brominating agent and the substrate. lookchem.com In some cases, the use of polar solvents can enhance the rate of electrophilic aromatic substitution. However, in other systems, non-polar solvents may be preferred to control the reaction and prevent over-halogenation. youtube.com

Ionic liquids have emerged as alternative solvents that can offer advantages in terms of reaction efficiency and product selectivity. For example, the direct chlorination or bromination of unprotected anilines using copper halides has been shown to proceed in high yield and with high para-selectivity in ionic liquids under mild conditions. beilstein-journals.org

Careful control of other reaction parameters such as temperature and reaction time is also essential for optimizing the synthesis. echemi.com Lowering the temperature can sometimes improve selectivity, as seen in the N-methylation of anilines where it can help to minimize the formation of the di-alkylated product. psu.edu

Green Chemistry Approaches in Halogenated Aniline Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly or "green" methods for the synthesis of halogenated anilines. These approaches aim to reduce waste, use less hazardous reagents, and improve energy efficiency.

One green approach is the use of mechanochemistry, which involves conducting reactions by grinding solid reactants together, often with a small amount of liquid auxiliary. beilstein-journals.org A catalyst-free halogenation of anilines has been developed using N-halosuccinimides and polyethylene (B3416737) glycol (PEG-400) as a grinding auxiliary in an electrical mortar and pestle, resulting in high yields and short reaction times. beilstein-journals.org

The use of water as a solvent, when possible, is another key principle of green chemistry. The copper-catalyzed oxidative bromination of anilines can be performed in a mixture of acetonitrile (B52724) and water, reducing the reliance on volatile organic solvents. sci-hub.se

Furthermore, the development of catalytic systems that can operate under mild conditions and use less toxic reagents contributes to the greening of halogenated aniline synthesis. sci-hub.sebeilstein-journals.org For example, using hydrogen peroxide as an oxidant in the presence of ammonium bromide offers a greener alternative to traditional brominating agents for the halogenation of some aromatic compounds. researchgate.net

Chemical Reactivity and Transformation of 2 Bromo 4 Chloro N Methylaniline

Palladium-Catalyzed Cross-Coupling Reactions Involving Aryl Halide Moieties

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For 2-bromo-4-chloro-N-methylaniline, these reactions primarily target the aryl halide positions, offering a versatile platform for molecular diversification.

Suzuki-Miyaura Coupling Strategies for Functionalization

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. fishersci.co.uklibretexts.org This reaction is widely used due to its mild conditions, tolerance of various functional groups, and the commercial availability and low toxicity of the boron reagents. fishersci.co.uknih.gov

In the context of dihalogenated anilines like this compound, the Suzuki-Miyaura coupling can be employed to introduce new aryl or vinyl substituents. The reaction's success often depends on the choice of catalyst, base, and solvent. For instance, an efficient Suzuki-Miyaura reaction for unprotected ortho-bromoanilines was developed using CataCXium A palladacycle as the catalyst and 2-MeTHF as the solvent, demonstrating good to excellent yields for a variety of substrates. nih.gov This methodology could be applicable to this compound for the selective formation of a C-C bond at the ortho-bromo position.

A study on the Suzuki coupling of various bromoanilines with thienyl boronic acids demonstrated excellent results in micellar media, highlighting the potential for environmentally benign synthetic procedures. unimib.it While this study did not specifically include this compound, the successful coupling of other bromoanilines suggests the feasibility of this transformation.

The general conditions for a Suzuki-Miyaura coupling reaction are outlined in the table below.

Table 1: General Reaction Conditions for Suzuki-Miyaura Coupling

| Component | Typical Reagents/Conditions |

|---|---|

| Aryl Halide | This compound |

| Organoboron Reagent | Arylboronic acids, vinylboronic acids |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), CataCXium A |

| Base | K₃PO₄, Na₂CO₃, Cs₂CO₃ |

| Solvent | Toluene, Dioxane, 2-MeTHF, Water (micellar) |

| Temperature | Room temperature to reflux |

Heck and Sonogashira Coupling Reactions

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. The Sonogashira coupling, on the other hand, is the cross-coupling of an aryl or vinyl halide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. libretexts.orgwikipedia.org

For this compound, both the Heck and Sonogashira reactions offer pathways to introduce alkenyl and alkynyl groups, respectively. The Sonogashira reaction is particularly noteworthy for its ability to create C(sp²)–C(sp) bonds under mild conditions. libretexts.org The reactivity of the aryl halides in these reactions generally follows the order I > Br > Cl, suggesting that the initial coupling would occur at the bromine-substituted position of this compound. libretexts.org

A study on the Sonogashira coupling of disubstituted aryl halides has shown that for compounds with two different halides, the alkyne preferentially adds to the site with the more reactive halide. libretexts.org This principle supports the selective functionalization of the bromo position in this compound.

Table 2: General Reaction Conditions for Heck and Sonogashira Coupling

| Reaction | Coupling Partner | Catalyst System | Base | Solvent |

|---|---|---|---|---|

| Heck | Alkene | Pd(OAc)₂, PPh₃ | Et₃N, K₂CO₃ | DMF, MeCN |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄, CuI | Et₃N, Piperidine | THF, DMF |

Buchwald-Hartwig Amination and Related C-N Bond Formations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. This reaction is a powerful tool for the synthesis of arylamines.

In the case of this compound, a Buchwald-Hartwig reaction could be envisioned to introduce a new amino substituent at either the bromo or chloro position, depending on the reaction conditions and the relative reactivity of the two halogens. A typical Buchwald-Hartwig amination involves a palladium precursor, a phosphine (B1218219) ligand, and a base.

An example of a Buchwald-Hartwig amination involves the reaction of 2-bromo-6-methylpyridine (B113505) with (+/-)-trans-1,2-diaminocyclohexane using a palladium catalyst with a BINAP ligand and sodium tert-butoxide as the base, resulting in a 60% yield. chemspider.com This demonstrates the general applicability of this reaction to ortho-brominated aromatic compounds.

Table 3: General Reaction Conditions for Buchwald-Hartwig Amination

| Component | Typical Reagents/Conditions |

|---|---|

| Aryl Halide | This compound |

| Amine | Primary or secondary amines |

| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | BINAP, Xantphos, RuPhos |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, Dioxane |

Chemoselective Reactivity of Bromine vs. Chlorine in Cross-Coupling

The difference in reactivity between the carbon-bromine and carbon-chlorine bonds in this compound is a key factor in its synthetic utility. In palladium-catalyzed cross-coupling reactions, the C-Br bond is generally more reactive than the C-Cl bond. nih.gov This chemoselectivity allows for the selective functionalization of the bromo position while leaving the chloro position intact for subsequent transformations.

This principle has been demonstrated in the regioselective arylation of 2-bromo-4-chlorophenyl-2-bromobutanoate via a Suzuki-Miyaura cross-coupling reaction, where the reaction occurred selectively at the bromo-substituted position. nih.gov Similarly, in a study involving the Suzuki coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline with different boronic acids, the bromo group on the aniline (B41778) ring was preferentially substituted over the bromo group on the thiophene (B33073) ring, indicating the higher reactivity of the aryl bromide. mdpi.com

This selective reactivity allows for a stepwise functionalization approach, where the bromo position is first modified, followed by a subsequent reaction at the less reactive chloro position, potentially under more forcing conditions or with a different catalyst system.

Reactions Involving the N-Methylamine Functionality

The secondary amine group in this compound provides another site for chemical modification, allowing for the introduction of various functional groups through reactions such as acylation and sulfonylation.

Acylation and Sulfonylation of the Secondary Amine

The N-methylamine group can readily undergo acylation with acyl chlorides or anhydrides in the presence of a base to form the corresponding N-acyl derivative. Similarly, sulfonylation with sulfonyl chlorides yields N-sulfonylated products. These reactions are fundamental transformations in organic chemistry, often used to protect the amine functionality or to introduce specific moieties that can influence the molecule's biological activity or physical properties.

Table 4: General Reaction Conditions for Acylation and Sulfonylation

| Reaction | Reagent | Base | Solvent |

|---|---|---|---|

| Acylation | Acyl chloride, Acid anhydride | Pyridine, Et₃N | CH₂Cl₂, THF |

| Sulfonylation | Sulfonyl chloride | Pyridine, Et₃N | CH₂Cl₂, THF |

Further Alkylation and Quaternization Strategies

The secondary amine functionality of this compound allows for further alkylation to form tertiary amines and subsequent quaternization to yield quaternary ammonium (B1175870) salts. These reactions typically proceed via nucleophilic substitution, where the nitrogen atom attacks an alkyl halide or another suitable electrophile.

The synthesis of tertiary amines from secondary amines like this compound can be achieved through various methods. youtube.com One common approach involves reaction with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid. Alternatively, reductive amination, involving the reaction with an aldehyde or ketone to form an enamine or iminium ion intermediate followed by reduction with an agent like sodium borohydride, can be employed. youtube.com Another method is the reaction with an acid chloride to form an amide, which is then reduced to the tertiary amine using a strong reducing agent such as lithium aluminum hydride. youtube.com

Quaternization occurs when the resulting tertiary amine is treated with another equivalent of an alkylating agent, leading to the formation of a quaternary ammonium salt. The reactivity in these alkylation and quaternization reactions is influenced by the steric hindrance around the nitrogen atom and the electronic nature of the aromatic ring. The presence of the ortho-bromo substituent can sterically hinder the approach of bulky alkylating agents.

Table 1: General Alkylation and Quaternization Reactions This table is generated based on general chemical principles for N-alkylation and quaternization of secondary anilines.

| Reaction Type | Reagents | Product Type |

|---|---|---|

| N-Alkylation | R-X (Alkyl halide), Base (e.g., NaHCO₃, Et₃N) | Tertiary Amine |

| Reductive Amination | R'CHO (Aldehyde), Reducing Agent (e.g., NaBH₃CN) | Tertiary Amine |

| N-Acylation followed by Reduction | R'COCl (Acid Chloride), then LiAlH₄ | Tertiary Amine |

| Quaternization | R-X (Alkyl halide) on tertiary amine | Quaternary Ammonium Salt |

Oxidative Transformations of the N-Methylamine Group

The N-methylamine group of this compound can undergo oxidative transformations. The oxidation of N-methylaniline itself has been studied, demonstrating that the reaction can proceed via different pathways depending on the oxidant and reaction conditions. nih.gov For instance, chemical oxidation with dichromate has been shown to be a self-accelerating process. nih.gov

While specific studies on the oxidation of this compound are not prevalent in the provided search results, general principles of N-alkylaniline oxidation suggest that reagents like hydrogen peroxide, peroxy acids (e.g., m-CPBA), or potassium permanganate (B83412) could potentially oxidize the N-methyl group. Possible products could include the corresponding N-formanilide, N-oxide, or even lead to demethylation or more complex polymeric structures, analogous to the oxidation of aniline and N-methylaniline. nih.gov The specific outcome would be highly dependent on the chosen oxidizing agent and the control of reaction parameters.

Electrophilic and Nucleophilic Aromatic Substitution on the Aromatic Ring

The aromatic ring of this compound is susceptible to both electrophilic and nucleophilic substitution, with the regiochemical outcome dictated by the existing substituents.

In electrophilic aromatic substitution (EAS), an electrophile attacks the electron-rich benzene (B151609) ring. masterorganicchemistry.com The N-methylamino group is a powerful activating group and is ortho, para-directing. Conversely, the bromine and chlorine atoms are deactivating groups due to their inductive electron withdrawal, but are also ortho, para-directing because of resonance electron donation. youtube.com

Nucleophilic aromatic substitution (NAS) on this ring is less common and would require strong activation, as the ring is not inherently electron-deficient. The presence of electron-withdrawing halogen atoms provides some electrophilicity to the ring, making it more susceptible to NAS than N-methylaniline itself. The bromine atom, being a better leaving group than chlorine, would be the more likely site for substitution by a strong nucleophile.

Regioselectivity in Further Functionalization of the Aromatic Nucleus

The regioselectivity of further electrophilic substitution on the this compound ring is a result of the combined directing effects of the substituents. The N-methylamino group strongly directs incoming electrophiles to the ortho and para positions relative to itself. The available positions are C3, C5, and C6.

The position para to the N-methylamino group (C5) is already occupied by a chloro substituent.

The position ortho to the N-methylamino group (C6) is sterically unhindered.

The other ortho position (C2) is blocked by the bromo substituent.

Therefore, the powerful activating and directing effect of the N-methylamino group would strongly favor electrophilic attack at the C6 position. The directing effects of the halogen substituents also play a role. The chlorine at C4 directs to its ortho positions (C3 and C5), and the bromine at C2 directs to its ortho (C3) and para (C6) positions. The convergence of the directing effect of the N-methylamino group and the bromo group on the C6 position, combined with it being the most sterically accessible activated site, makes it the most probable location for further electrophilic functionalization.

Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution This table is based on established principles of directing effects in electrophilic aromatic substitution.

| Position | Activating/Deactivating Groups | Directing Influence | Predicted Outcome |

|---|---|---|---|

| C3 | Ortho to -Br, Ortho to -Cl | Deactivated, Directed | Minor product, if any |

| C5 | Para to -NHCH₃, Ortho to -Cl | Activated, but blocked | No reaction |

| C6 | Ortho to -NHCH₃, Para to -Br | Strongly Activated, Directed | Major product |

Directed Metalation Studies (e.g., Ortho-Lithiation) for Subsequent Functionalization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or s-butyllithium, to facilitate deprotonation at the adjacent ortho position. wikipedia.org The resulting aryllithium intermediate can then be trapped with a variety of electrophiles.

For this compound, the N-methylamino group can potentially act as a DMG. However, secondary amines are often less effective DMGs than tertiary amines or amides because the acidic N-H proton can be abstracted by the organolithium base. This can often be overcome by using two equivalents of the base or by in-situ protection of the amine.

If directed metalation were to occur, the N-methylamino group would direct lithiation to the C6 position. The halogen atoms on the ring introduce a competing reaction pathway: metal-halogen exchange. uwindsor.ca The reaction of an aryllithium reagent with an aryl bromide is typically very fast. Therefore, treatment of this compound with an alkyllithium reagent would likely result in lithium-bromine exchange at the C2 position rather than deprotonation at C6. uwindsor.ca This would generate a 2-lithio-4-chloro-N-methylaniline intermediate, which could then be functionalized by quenching with an electrophile. To achieve ortho-lithiation at C6, a less reactive base or different reaction conditions might be necessary to favor deprotonation over metal-halogen exchange.

Advanced Spectroscopic and Structural Characterization Methodologies in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 2-bromo-4-chloro-N-methylaniline, ¹H and ¹³C NMR are used to confirm the presence and positioning of the substituents on the aniline (B41778) ring.

The ¹H NMR spectrum would show distinct signals for the N-methyl protons, the N-H proton, and the aromatic protons. The N-methyl group would appear as a singlet, while the aromatic protons would present as a set of coupled multiplets, with chemical shifts and coupling constants dictated by their positions relative to the bromine, chlorine, and N-methylamino groups. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom, including the methyl carbon and the six aromatic carbons, with their chemical shifts influenced by the electron-withdrawing and -donating effects of the substituents. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₃ | ~2.9 | ~31 |

| N-H | ~4.4 (broad) | - |

| Aromatic H-3 | ~7.3 (d) | ~133 |

| Aromatic H-5 | ~7.1 (dd) | ~129 |

| Aromatic H-6 | ~6.6 (d) | ~111 |

| Aromatic C-1 (C-N) | - | ~146 |

| Aromatic C-2 (C-Br) | - | ~110 |

| Aromatic C-3 | - | ~133 |

| Aromatic C-4 (C-Cl) | - | ~124 |

| Aromatic C-5 | - | ~129 |

| Aromatic C-6 | - | ~111 |

Note: Predicted values are based on data from structurally similar compounds like 2-bromo-N-methylaniline and 4-chloro-N-methylaniline. rsc.orgchemicalbook.com Actual values may vary based on solvent and experimental conditions.

While 1D NMR provides foundational data, multi-dimensional NMR techniques are essential for unambiguously assigning signals and differentiating between isomers, such as this compound and 4-bromo-2-chloro-N-methylaniline. libretexts.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting the signals of adjacent aromatic protons (H-5 with H-6, and H-5 with H-3), confirming their connectivity and helping to assign their positions on the ring. youtube.com

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of directly attached carbons (¹H-¹³C one-bond couplings). sdsu.edu It allows for the definitive assignment of which proton is attached to which carbon. For instance, the aromatic proton signal at ~6.6 ppm would show a cross-peak to the carbon signal at ~111 ppm, assigning them as H-6 and C-6, respectively. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). libretexts.org HMBC is particularly powerful for identifying quaternary carbons (those with no attached protons) and piecing together the molecular skeleton. For example, the N-methyl protons would show a correlation to the C-1 carbon, and the H-6 proton would show correlations to both the C-2 (bearing the bromine) and C-4 (bearing the chlorine) carbons, confirming the substituent pattern and distinguishing it from other isomers. libretexts.orgyoutube.com

NMR spectroscopy is a valuable tool for real-time or near-real-time monitoring of chemical reactions. beilstein-journals.org In the synthesis of this compound, one could monitor the reaction progress by acquiring NMR spectra of the reaction mixture over time. The gradual disappearance of signals corresponding to the starting materials (e.g., 4-chloro-N-methylaniline) and the concurrent appearance and increase in intensity of the product's characteristic peaks would indicate the rate of conversion. beilstein-journals.orgrsc.org

Furthermore, NMR is a primary method for assessing the purity of the final product. The presence of unexpected signals in the ¹H or ¹³C NMR spectrum can indicate residual starting materials, solvents, or byproducts. By integrating the signals, a quantitative assessment of purity can often be achieved, ensuring the quality of the synthesized compound for subsequent research applications.

Mass Spectrometry Techniques for Fragmentation Analysis and Isotopic Profiling

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental composition of a molecule. For this compound, the molecular formula is C₇H₇BrClN. nih.gov HRMS can distinguish its exact mass (e.g., 218.94504 Da for the [M]⁺ ion containing ⁷⁹Br and ³⁵Cl) from other combinations of atoms that might have the same nominal mass. nih.govuni.lu This confirmation of the elemental formula is a critical step in structural verification.

A key feature in the mass spectrum of a compound containing bromine and chlorine is the distinctive isotopic pattern. Bromine has two major isotopes, ⁷⁹Br (~50.5%) and ⁸¹Br (~49.5%), while chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). libretexts.org This results in a characteristic cluster of peaks for the molecular ion:

M⁺: The peak for the ion with ⁷⁹Br and ³⁵Cl.

[M+2]⁺: A prominent peak for ions with ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl.

[M+4]⁺: A smaller peak for the ion with ⁸¹Br and ³⁷Cl.

The relative intensities of these peaks provide a unique signature confirming the presence of one bromine and one chlorine atom in the molecule. libretexts.orgnih.gov

Tandem Mass Spectrometry (MS/MS) is used to investigate the fragmentation pathways of a molecule. In an MS/MS experiment, the molecular ion of this compound is selected and subjected to collision-induced dissociation, breaking it into smaller fragment ions. Analyzing these fragments provides insight into the molecule's structure. nih.gov

Common fragmentation pathways for this compound would likely involve the loss of the N-methyl group, the halogen atoms, or combinations thereof.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Mass/Charge) | Proposed Fragment | Description |

| 220/222/224 | [C₇H₇BrClN]⁺ | Molecular ion cluster (M, M+2, M+4) |

| 205/207/209 | [C₆H₄BrClN]⁺ | Loss of methyl radical (•CH₃) |

| 141 | [C₇H₇ClN]⁺ | Loss of bromine radical (•Br) |

| 126 | [C₆H₄ClN]⁺ | Loss of •Br and •CH₃ |

| 90 | [C₆H₄N]⁺ | Loss of •Br and •Cl |

Note: m/z values are nominal masses. The isotopic patterns for fragments containing Br and/or Cl will also be present. nist.govnih.gov

Vibrational Spectroscopy for Molecular Confirmation (FT-IR, FT-Raman)

For this compound, the FT-IR and FT-Raman spectra would provide complementary information.

FT-IR spectroscopy is particularly sensitive to polar bonds and would show strong absorptions for the N-H stretch, C-N stretch, and the C-Cl stretch.

FT-Raman spectroscopy is more sensitive to non-polar, symmetric bonds and would likely show strong signals for the aromatic C-C ring stretches and the C-Br stretch.

The combination of both techniques provides a comprehensive vibrational profile of the molecule. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| N-H Stretch | 3350 - 3450 | FT-IR |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, FT-Raman |

| Aliphatic C-H Stretch (Methyl) | 2850 - 2960 | FT-IR, FT-Raman |

| C=C Aromatic Ring Stretch | 1450 - 1600 | FT-IR, FT-Raman |

| N-H Bend | 1500 - 1550 | FT-IR |

| C-N Stretch | 1250 - 1350 | FT-IR |

| C-Cl Stretch | 600 - 800 | FT-IR |

| C-Br Stretch | 500 - 600 | FT-Raman |

Note: These are approximate ranges based on data from similar substituted anilines. sigmaaldrich.comresearchgate.netmaterialsciencejournal.orgacs.org

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal information on bond lengths, bond angles, and the conformation of the molecule. Furthermore, it reveals the packing of molecules within the crystal lattice and elucidates the nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the supramolecular architecture. researchgate.net

While a crystal structure for this compound is not publicly available, the analysis of its structural isomer, 4-bromo-2-chloroaniline , provides critical insights into the likely solid-state characteristics of such dihalogenated anilines. researchgate.net

The single-crystal X-ray diffraction analysis of 4-bromo-2-chloroaniline revealed that it crystallizes in the orthorhombic system with the space group P2₁2₁2₁. researchgate.net The molecule is nearly planar, and its crystal structure is stabilized by a network of intermolecular hydrogen bonds. Specifically, N-H···N and weaker N-H···Br interactions link the molecules into sheets. researchgate.net

For this compound, a similar planar conformation of the aromatic ring would be expected. However, the presence of the N-methyl group would fundamentally alter the hydrogen bonding capabilities. The secondary amine (N-H) can still act as a hydrogen bond donor, but the steric bulk of the methyl group and the absence of a second N-H bond (compared to a primary amine) would likely lead to a different packing arrangement and set of intermolecular interactions. It is plausible that N-H···Cl or N-H···Br hydrogen bonds would still play a significant role in the crystal packing of this compound. The definitive structure and packing motif, however, can only be determined through direct experimental analysis.

Interactive Table: Crystallographic Data for the Analogous Compound 4-bromo-2-chloroaniline

| Parameter | Value |

| Chemical Formula | C₆H₅BrClN |

| Molecular Weight | 206.47 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.965(4) |

| b (Å) | 15.814(6) |

| c (Å) | 4.0232(15) |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 697.7(4) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 298 |

| Source | researchgate.net |

Computational Chemistry and Theoretical Studies on 2 Bromo 4 Chloro N Methylaniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. These calculations provide fundamental insights into the molecule's stability, reactivity, and electrostatic nature. Although specific DFT data for 2-bromo-4-chloro-N-methylaniline is scarce, the principles of the analyses are well-established. For instance, studies on related compounds like 2-bromo-6-chloro-4-fluoroaniline (B1268482) and 4-chloro-N-methylaniline have successfully employed DFT methods to elucidate their molecular properties. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, a DFT calculation would reveal the energies of these orbitals. A smaller HOMO-LUMO gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. In related aniline (B41778) derivatives, the presence of both electron-donating (amino) and electron-withdrawing (halogen) groups leads to a complex distribution of electron density, which influences the HOMO-LUMO gap. researchgate.netthaiscience.info This energy gap is crucial for predicting how the molecule will interact with other reagents.

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Analysis

| Term | Definition | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the electron-donating capability of the molecule. Its energy level correlates with the ionization potential. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the electron-accepting capability of the molecule. Its energy level correlates with the electron affinity. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO | A small gap indicates high chemical reactivity and low kinetic stability. A large gap suggests high stability. |

Molecular Electrostatic Potential (MESP) mapping is a vital tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MESP map illustrates regions of positive and negative electrostatic potential, which are crucial for understanding electrophilic and nucleophilic attacks.

In a hypothetical MESP map of this compound, one would expect to see negative potential (typically colored red) around the nitrogen atom of the methylamino group and the halogen atoms (bromine and chlorine) due to the presence of lone pairs of electrons. These regions are susceptible to electrophilic attack. Conversely, positive potential (typically colored blue) would be expected around the hydrogen atoms, particularly the one on the nitrogen, making it a potential site for nucleophilic interaction. Computational studies on similar molecules like 2-bromo-6-chloro-4-fluoroaniline confirm that the negative potential is generally concentrated around the electronegative halogen and nitrogen atoms. researchgate.net

From the HOMO and LUMO energy values obtained through DFT calculations, several global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. These descriptors provide a more detailed picture of reactivity than the HOMO-LUMO gap alone.

While the precise values for this compound are not available, the definitions and formulas for these descriptors are universal. For example, DFT studies on various substituted anilines use these descriptors to compare the reactivity among different molecules. thaiscience.infotci-thaijo.org

Table 2: Global Reactivity Descriptors from DFT

| Descriptor | Formula | Interpretation |

| Ionization Energy (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the molecule's resistance to changes in its electron distribution. Harder molecules have a larger HOMO-LUMO gap. |

| Nucleophilicity Index (N) | Varies by method | A measure of the molecule's ability to donate electrons to an electrophile. |

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and determining the energy required for transformations to occur.

The synthesis of this compound likely involves electrophilic aromatic substitution on an N-methylaniline precursor. Quantum chemical calculations can model this process by identifying the transition state—the highest energy point along the reaction coordinate. Characterizing the geometry and energy of the transition state is key to understanding the reaction's feasibility and kinetics. For a multi-step synthesis involving both bromination and chlorination, calculations could help predict the regioselectivity (i.e., why the halogens add at the C2 and C4 positions) by comparing the energies of different possible transition states.

By calculating the energies of the reactants, transition states, intermediates, and products, a complete energetic profile (or reaction coordinate diagram) can be constructed. This profile reveals the activation energy for each step, which is the energy barrier that must be overcome for the reaction to proceed. It also shows whether each step is exothermic (releases energy) or endothermic (requires energy). For the synthesis of this compound, an energetic profile would clarify the rate-determining step and provide a theoretical basis for optimizing reaction conditions, such as temperature and catalysts, to improve yield and efficiency.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and the nature of non-covalent interactions in this compound are dictated by the electronic and steric properties of its substituents. Computational and theoretical studies provide critical insights into the molecule's preferred conformations and how it interacts with itself in condensed phases.

Substituent Effects on Ring Planarity and Amine Pyramidalization

The geometry of this compound is a delicate balance of competing electronic and steric effects from the bromo, chloro, and N-methylamino groups. While substituted benzene (B151609) rings tend towards planarity to maximize aromatic stabilization, the substituents can introduce distortions.

The primary determinants of the molecule's conformation are:

Aromatic Ring Planarity : The benzene ring itself maintains a high degree of planarity, which is characteristic of substituted benzene derivatives. However, the substituents can cause minor deviations from ideal planarity. The electronic effects of the halogen atoms—inductive withdrawal and mesomeric donation—influence the electron density distribution within the ring.

Amine Pyramidalization : Unlike the planar amino group in aniline, the nitrogen atom in N-methylaniline adopts a pyramidal geometry. This pyramidalization is a key structural feature. The extent of this non-planarity is influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups tend to decrease the pyramidalization, promoting a more planar structure by enhancing resonance between the nitrogen lone pair and the ring. Conversely, electron-withdrawing groups can increase pyramidalization. In this compound, the halogens act as electron-withdrawing groups via induction, which would favor a more pyramidal nitrogen center.

Steric Hindrance : The presence of a bromine atom in the ortho position relative to the N-methylamino group introduces significant steric hindrance. This steric clash between the bulky bromine atom and the methyl group on the nitrogen can influence the rotational barrier of the C-N bond and the preferred orientation of the N-methylamino group relative to the ring.

Table 1: Predicted Substituent Effects on Molecular Geometry of this compound

| Structural Parameter | Influencing Substituent(s) | Predicted Effect | Rationale |

|---|---|---|---|

| Ring Deviation from Planarity | -Br, -Cl | Minor deviation | Electronic push-pull effects and minor steric strain from the ortho -Br group. |

| C-N Bond Rotation | -Br, -CH₃ | Increased rotational barrier | Steric hindrance between the ortho bromine and the N-methyl group restricts free rotation. |

| Amine Nitrogen Geometry | -CH₃, -Br, -Cl | Pyramidal | The N-methyl group favors pyramidalization. Halogens inductively withdraw electrons, further localizing the lone pair on the nitrogen and favoring a pyramidal state over a planar, resonance-stabilized one. |

Hydrogen Bonding and Halogen Bonding Interactions in Aggregated States

In the solid state, molecules of this compound are expected to interact via a network of non-covalent interactions, which dictates the crystal packing. The principal interactions are hydrogen bonds and halogen bonds.

Hydrogen Bonding : The N-methylamino group contains a hydrogen atom that can act as a hydrogen bond donor (N-H). The nitrogen atom itself, with its lone pair of electrons, can act as a hydrogen bond acceptor. In the solid state, it is plausible that N-H···N hydrogen bonds form between molecules, creating chains or dimeric structures. However, the presence of the N-methyl group may sterically hinder some hydrogen bonding patterns that are observed in analogous primary amines like 4-bromo-2-chloroaniline, which exhibits N-H···X (X=Br, Cl) interactions. The lone pair on the nitrogen can also accept a hydrogen bond from the N-H group of a neighboring molecule.

Halogen Bonding : Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). In this compound, both the bromine and chlorine atoms can participate in halogen bonds. The electron density on the halogen is anisotropically distributed, creating a region of positive electrostatic potential (the σ-hole) on the outermost portion of the halogen atom, opposite the C-X bond. This positive region can interact favorably with a nucleophilic site on an adjacent molecule, such as the nitrogen lone pair or the π-system of the aromatic ring. Potential halogen bonds include C-Br···N and C-Cl···N interactions, which could compete with or occur alongside traditional hydrogen bonds to stabilize the crystal lattice.

Table 2: Potential Intermolecular Interactions in Solid this compound

| Interaction Type | Donor | Acceptor | Significance |

|---|---|---|---|

| Hydrogen Bond | N-H group | Nitrogen atom of a neighboring molecule | Key interaction for forming aggregated structures like chains or dimers. cdnsciencepub.com |

| Halogen Bond | C-Br or C-Cl group (σ-hole) | Nitrogen atom or π-cloud of the aromatic ring | A significant directional interaction that influences crystal packing, potentially competing with hydrogen bonding. |

Applications of 2 Bromo 4 Chloro N Methylaniline As a Synthetic Building Block

Synthesis of Complex Organic Molecules and Heterocyclic Scaffolds

The unique substitution pattern of 2-bromo-4-chloro-N-methylaniline makes it a strategic starting material for the construction of intricate organic molecules and various heterocyclic systems. Its utility stems from the ability of the halogen and amine functionalities to participate in a range of chemical reactions.

Construction of Substituted Anilines for Further Chemical Transformations

The bromine and chlorine atoms on the aromatic ring of this compound can be replaced by other functional groups through substitution reactions. This allows for the creation of a diverse array of substituted anilines, which can then be used in subsequent synthetic steps. The N-methylamino group influences the reactivity of the aromatic ring, directing incoming electrophiles to specific positions.

The transformation of aniline (B41778) derivatives is a cornerstone of organic synthesis, with applications in the preparation of pharmaceuticals, agrochemicals, and materials. echemi.com The ability to modify the substitution pattern of this compound provides a pathway to novel aniline derivatives with tailored properties for various applications. echemi.combeilstein-journals.org

Formation of Nitrogen-Containing Heterocycles (e.g., Quinazolines, Carbazole (B46965) Derivatives)

The structure of this compound is well-suited for the synthesis of nitrogen-containing heterocycles, which are significant structural motifs in many biologically active compounds. nih.gov

Quinazolines: Quinazolines are a class of bicyclic heterocyclic compounds with a wide range of pharmacological activities. nih.govnih.gov The synthesis of quinazolines can be achieved through various methods, often involving the cyclization of appropriately substituted anilines. For instance, (2-bromophenyl)methylamines can react with amides in a copper-catalyzed tandem reaction to form quinazoline (B50416) derivatives. nih.gov While not a direct example using this compound, this demonstrates a plausible synthetic route where the bromo-substituted aniline moiety could be a key precursor. Other methods include the reaction of 2-aminobenzylamines with aldehydes. nih.gov

Carbazole Derivatives: Carbazoles are another important class of nitrogen-containing heterocycles with applications in materials science and medicinal chemistry. researchgate.netnih.gov The synthesis of carbazole derivatives can be accomplished through intramolecular C-H amination reactions of sulfilimines, which can be prepared from anilines. nih.gov This approach offers a route to unprotected carbazoles under mild conditions. nih.gov

Synthesis of Schiff Bases and Imines for Further Derivatization

Schiff bases, or imines, are formed through the condensation of a primary amine with an aldehyde or ketone. nih.gov The N-methylamino group of this compound can participate in such reactions to form the corresponding Schiff base. These compounds are valuable intermediates in organic synthesis and can be used to create a variety of other molecules. nih.gov For example, the reaction of 4-bromo-2-methylaniline (B145978) with 2-hydroxy-5-methylbenzaldehyde (B1329341) yields a Schiff base ligand that can form complexes with various metal ions. researchgate.net This highlights the utility of bromo-substituted anilines in generating versatile ligands for coordination chemistry.

Role in Precursor Synthesis for Specialized Research Fields

Beyond its general utility as a synthetic building block, this compound and structurally related compounds serve as important precursors in specialized areas of chemical research.

Intermediates for Agrochemical Research

Substituted anilines are fundamental components in the synthesis of many agrochemicals, including herbicides and crop protection agents. echemi.com The specific substitution pattern of this compound can be leveraged to create novel pesticide candidates. The presence of halogen atoms is often associated with enhanced biological activity in agrochemical compounds.

Precursors for Advanced Dye Synthesis

Aniline derivatives are key intermediates in the production of a wide range of dyes. echemi.com The chromophoric properties of the final dye molecule can be fine-tuned by altering the substituents on the aniline ring. The bromo and chloro substituents on this compound can influence the color and fastness properties of the resulting dyes.

Scaffolds for Investigating Structure-Reactivity Relationships in Organic Synthesis

The compound this compound serves as an exemplary scaffold for probing structure-reactivity relationships in the realm of organic synthesis. Its unique substitution pattern, featuring both electron-withdrawing halogens and an electron-donating N-methylamino group at specific positions on the aromatic ring, provides a rich platform for systematic studies into the electronic and steric effects that govern reaction outcomes.

The reactivity of anilines in electrophilic aromatic substitution is significantly influenced by the nature of the substituents on the aromatic ring. The amino group is a potent activating group, directing incoming electrophiles to the ortho and para positions. chemistrysteps.comopenstax.org However, the presence of electron-withdrawing groups, such as halogens, can modulate this reactivity. doubtnut.com In this compound, the bromine and chlorine atoms exert a deactivating inductive effect (-I) on the ring, while the N-methylamino group has a strong activating mesomeric effect (+M). rsc.org This electronic push-pull dynamic makes the molecule an interesting subject for mechanistic investigations.

The distinct electronic environments of the carbon atoms in the benzene (B151609) ring of this compound allow for a nuanced study of regioselectivity in various reactions. For instance, in electrophilic substitution reactions, the positions ortho and para to the strongly activating N-methylamino group are expected to be the most nucleophilic. However, the presence of the bulky bromine atom at one of the ortho positions introduces a significant steric hindrance, which can direct substitution to the other available sites. This interplay between electronic activation and steric hindrance is a fundamental aspect of structure-reactivity studies.

Furthermore, the presence of two different halogen atoms (bromine and chlorine) on the same molecule opens up avenues for investigating selective cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. nih.govresearchgate.net The differential reactivity of the C-Br and C-Cl bonds under specific catalytic conditions can be exploited. Typically, the C-Br bond is more reactive and will undergo oxidative addition to the palladium catalyst more readily than the C-Cl bond. This allows for sequential, site-selective functionalization of the aromatic ring, providing a clear demonstration of how the inherent properties of the leaving groups influence reactivity.

A study on the Suzuki cross-coupling of a related compound, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, illustrates this principle. nih.govresearchgate.net In this research, the bromo group on the aniline ring was found to be more active and preferentially underwent substitution compared to the bromo group on the thiophene (B33073) ring under certain conditions, highlighting the subtle electronic and steric factors that control reaction pathways. nih.govresearchgate.net

The N-methyl group also plays a crucial role in defining the molecule's reactivity. Compared to a primary aniline, the N-methyl group slightly increases the electron-donating ability of the nitrogen atom through a +I effect. It also influences the basicity of the amine. While aromatic amines are generally weaker bases than aliphatic amines due to the delocalization of the nitrogen lone pair into the benzene ring, the N-methyl group can subtly alter this basicity. chemistrysteps.comncert.nic.in This can be a critical factor in reactions where the aniline nitrogen acts as a nucleophile or a base. acs.org

By systematically varying reaction conditions (e.g., catalyst, solvent, temperature) and reaction partners, chemists can use this compound to build a detailed understanding of how subtle structural modifications translate into significant differences in reaction outcomes. This knowledge is invaluable for the rational design of synthetic routes to complex target molecules.

Future Directions and Emerging Research Avenues for 2 Bromo 4 Chloro N Methylaniline

Development of Sustainable and Eco-friendly Synthetic Routes

The chemical industry's growing emphasis on green chemistry is steering research towards more environmentally benign methods for synthesizing substituted anilines. Traditional methods often involve harsh reaction conditions and the use of hazardous reagents. acs.orgresearchgate.net Current research focuses on developing one-pot syntheses and utilizing greener reagents and catalysts to minimize waste and energy consumption. researchgate.netbeilstein-journals.orgacs.org

A significant area of development is the move away from multi-step processes, which are common in aniline (B41778) production, to more streamlined one-pot reactions. researchgate.net These approaches improve efficiency and reduce the environmental impact by minimizing intermediate separation and purification steps. For instance, new methods are being explored for the direct synthesis of anilines from readily available starting materials like benzene (B151609) and ammonia (B1221849) under milder conditions, although yields can sometimes be a challenge. researchgate.net

The use of alternative and more sustainable reagents is another key focus. For example, researchers are investigating the use of benzyl (B1604629) azides with ortho/para electron-withdrawing groups as precursors for substituted anilines. chemrxiv.org Additionally, methods utilizing silica (B1680970) sulfuric acid as a catalyst for the synthesis of N-alkyl anilines from phenols via Smiles rearrangement are being explored as a green alternative. vixra.org The selective hydrogenation of halonitrobenzenes is a widely used method for producing haloanilines, which are important industrial intermediates. researchgate.net However, this process can be plagued by dehalogenation, and efforts are underway to develop more selective catalysts that can suppress this side reaction. researchgate.net

Recent advancements include:

One-pot synthesis: Procedures that combine multiple reaction steps without isolating intermediates, reducing solvent usage and waste. researchgate.netacs.orgacs.org

Green catalysts: The use of reusable and non-toxic catalysts, such as silica sulfuric acid and certain ionic liquids. acs.orgvixra.org

Alternative reagents: Exploring less hazardous starting materials and reagents, such as benzyl azides. chemrxiv.org

Biocatalysis: Employing enzymes, such as nitroreductases, for the selective synthesis of anilines under mild conditions, offering a low-energy alternative to traditional chemical methods. acs.orgworktribe.com

Table 1: Comparison of Traditional vs. Emerging Synthesis Methods

| Aspect | Traditional Methods | Emerging Sustainable Methods |

|---|---|---|

| Starting Materials | Often require pre-functionalized arenes, potentially involving multiple steps. beilstein-journals.org | Utilize readily available and less hazardous starting materials like benzene, ammonia, and phenols. researchgate.netvixra.org |

| Catalysts | Often rely on corrosive acids and heavy metal catalysts. researchgate.net | Employ reusable solid acids, ionic liquids, and biocatalysts. acs.orgacs.orgvixra.org |

| Reaction Conditions | Frequently involve high temperatures and pressures. researchgate.net | Focus on milder, ambient temperature and pressure conditions. acs.orgresearchgate.net |

| Byproducts | Can generate significant amounts of acid sludge and other toxic waste. researchgate.net | Aim for minimal and non-toxic byproducts, with water often being the only byproduct. nih.gov |

| Efficiency | Multi-step processes can lead to lower overall yields and higher energy consumption. researchgate.net | One-pot and continuous flow processes improve efficiency and reduce energy usage. acs.orgresearchgate.net |

Chemo- and Regioselective Functionalization Strategies

The ability to selectively introduce functional groups at specific positions on the aniline ring is crucial for creating new molecules with desired properties. For a molecule like 2-bromo-4-chloro-N-methylaniline, with multiple potential reaction sites, achieving high chemo- and regioselectivity is a significant synthetic challenge.

Transition metal-catalyzed C-H functionalization has become a powerful tool for the diversification of aromatic compounds. bath.ac.uk Research in this area aims to develop catalysts and directing groups that can precisely control where a new chemical bond is formed on the aniline scaffold. bath.ac.ukresearchgate.net This allows for late-stage modification of complex molecules, which is highly valuable in drug discovery and materials science. bath.ac.uk

Key strategies being investigated include:

Directing Groups: Utilizing removable or traceless directing groups that guide the catalyst to a specific C-H bond, most commonly at the ortho position. researchgate.netbath.ac.uk

Catalyst Control: Designing catalysts that inherently favor functionalization at a particular position (ortho, meta, or para) without the need for a directing group. acs.orgrsc.org

Ligand Development: Creating ligands that can tune the electronic and steric properties of the metal catalyst to achieve the desired selectivity. researchgate.net

For instance, palladium catalysis has been widely used for ortho-C-H arylation of aniline derivatives. bath.ac.uk More recently, there has been a focus on achieving the more challenging meta-selective functionalization. researchgate.netrsc.org

Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry, or continuous processing, offers several advantages over traditional batch synthesis, particularly for large-scale production. By carrying out reactions in a continuous stream through a reactor, flow chemistry can offer better control over reaction parameters, improved safety, and higher yields.

For the synthesis of anilines, continuous flow processes are being developed to overcome the limitations of batch methods, such as issues with heat transfer and mixing. acs.orgworktribe.com This is particularly relevant for highly exothermic reactions or when dealing with unstable intermediates.

A notable application is the continuous chemoenzymatic synthesis of anilines using immobilized nitroreductases. acs.orgworktribe.com This approach allows for the reuse of the biocatalyst and the aqueous phase, creating a closed-loop and highly sustainable process. acs.orgworktribe.com Multistep continuous flow systems have also been developed for the synthesis of complex molecules like pyrazoles from anilines, demonstrating the versatility of this technology. rsc.org

Integration into Novel Catalytic Systems or Ligand Design

The N-methylaniline moiety present in this compound makes it a potential candidate for use as a ligand in catalytic systems. N-heterocyclic carbenes (NHCs) and other nitrogen-containing ligands are crucial in many transition metal-catalyzed reactions. nih.gov

Research is exploring the synthesis of new ligands derived from substituted anilines. These ligands can be used to create novel catalysts with enhanced activity and selectivity for a variety of organic transformations, including N-alkylation and N-methylation of amines. nih.govnih.govacs.orgacs.org For example, ruthenium and iridium complexes with N,O-functionalized NHC ligands have shown promise in the N-methylation of anilines using methanol (B129727) as a C1 source. nih.govacs.org

The electronic and steric properties of the aniline-based ligand, influenced by substituents like bromo and chloro groups, can be fine-tuned to optimize the performance of the catalyst for specific applications.

Advanced Spectroscopic Probes for In-situ Reaction Monitoring

Understanding the mechanism and kinetics of a chemical reaction is essential for optimizing its conditions and scaling it up. Advanced spectroscopic techniques that allow for in-situ (in the reaction mixture) monitoring are becoming increasingly important.

For the synthesis of anilines, techniques like Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy can provide real-time information about the concentration of reactants, intermediates, and products. The NIST WebBook provides spectral data, including the IR spectrum, for 2-bromo-4-chloroaniline (B1265534), which can serve as a reference for monitoring reactions involving this or similar structures. nist.govnih.gov

By using in-situ probes, researchers can gain a deeper understanding of the reaction pathways, identify potential side reactions, and determine the optimal conditions for maximizing yield and selectivity. This information is critical for the successful implementation of the novel synthetic strategies discussed in the preceding sections.

Q & A

Q. How can contradictions in biological activity data (e.g., cytotoxicity vs. enzyme inhibition) be resolved for derivatives of this compound?

- Methodological Answer : Discrepancies arise from off-target effects or assay conditions. Dose-response curves (IC₅₀ vs. CC₅₀) differentiate specific inhibition from general toxicity. CRISPR-engineered cell lines (e.g., kinase knockouts) isolate mechanism-specific activity. Meta-analysis of PubChem BioAssay data (AID 1259387) identifies structure-activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.